molecular formula C8H6Cl2F2O2 B1410062 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol CAS No. 1806353-07-0

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol

Cat. No.: B1410062
CAS No.: 1806353-07-0
M. Wt: 243.03 g/mol
InChI Key: KRBPVSXGOKHLHP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C8H6Cl2F2O2 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol typically involves the introduction of difluoromethoxy and dichloro substituents onto a benzyl alcohol core. One common method involves the reaction of 3,6-dichlorobenzyl alcohol with difluoromethyl ether under specific conditions to achieve the desired product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield 3,6-dichloro-2-(difluoromethoxy)benzaldehyde or 3,6-dichloro-2-(difluoromethoxy)benzoic acid.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol exerts its effects involves interactions with specific molecular targets. The presence of the difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-(difluoromethoxy)benzyl alcohol
  • 3,6-Dichloro-2-(trifluoromethoxy)benzyl alcohol
  • 3,6-Dichloro-2-(methoxy)benzyl alcohol

Uniqueness

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and difluoromethoxy groups provides a distinct combination of properties that can be advantageous in various applications compared to its similar compounds.

Properties

IUPAC Name

[3,6-dichloro-2-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-1-2-6(10)7(4(5)3-13)14-8(11)12/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPVSXGOKHLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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